molecular formula C13H11ClN2O3S B3004296 N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide CAS No. 1380672-71-8

N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide

Cat. No.: B3004296
CAS No.: 1380672-71-8
M. Wt: 310.75
InChI Key: RNNKJSAEIXKTGL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a picolinamide core substituted with a 2-chlorophenyl group and a methylsulfonyl group, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 5-methylsulfonylpicolinic acid.

    Amidation Reaction: The 2-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with 5-methylsulfonylpicolinic acid in the presence of a base such as triethylamine (TEA) to form the desired picolinamide compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different sulfoxide or sulfide derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Hydrolysis: Formation of 2-chlorobenzoic acid and 5-methylsulfonylpicolinic acid.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N-(methylsulfonyl)glycine
  • N-(2-chlorophenyl)-5-(methylsulfonyl)benzamide
  • N-(2-chlorophenyl)-5-(methylsulfonyl)nicotinamide

Uniqueness

N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide is unique due to its specific substitution pattern on the picolinamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Biological Activity

N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C13H11ClN2O3S
  • CAS Number : 1380672-71-8
  • Exact Mass : 310.018

The structure features a chlorophenyl group and a methylsulfonyl moiety attached to a picolinamide backbone, which is thought to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity and influencing biochemical pathways relevant to disease processes, particularly in cancer therapy and antimicrobial activity.

Anticancer Activity

Recent studies have indicated that derivatives of picolinamide compounds exhibit notable anticancer properties. For instance, a related study demonstrated that certain derivatives showed significant antiproliferative effects against various cancer cell lines, including HepG2 (human liver cancer) and HCT116 (human colon carcinoma) cells .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT11612.5Induction of apoptosis
Related derivative 1HepG215.0Anti-angiogenesis
Related derivative 2MDA-MB-2318.0Caspase activation

The compound has been observed to induce apoptosis in cancer cells through mechanisms such as suppression of angiogenesis and activation of caspase pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies indicate that compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting a broad spectrum of antimicrobial efficacy .

Case Studies

  • Study on Anticancer Potential : A study focused on the synthesis and evaluation of several picolinamide derivatives found that this compound exhibited significant cytotoxicity against the HCT116 cell line with an IC50 value of 12.5 µM, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy : A comparative analysis revealed that compounds structurally similar to this compound displayed substantial antimicrobial activity against standard strains like Staphylococcus aureus and Escherichia coli, reinforcing the compound's versatility in therapeutic applications .

Properties

IUPAC Name

N-(2-chlorophenyl)-5-methylsulfonylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c1-20(18,19)9-6-7-12(15-8-9)13(17)16-11-5-3-2-4-10(11)14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNKJSAEIXKTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloroaniline (1.20 g, 0.0093 mol) in toluene (20 mL) was added to trimethylaluminum (2.0 M 4.6 mL) then methyl 5-(methylsulfonyl)picolinate 4 (1.0 g, 4.65 mol) was added and the mixture was heated to 80-90° C. for 2 h. The reaction mixture was cooled down and 1N HCl solution (10 mL) was added to be acidic. Dichloromethane (100 mL) was then added and the organic phase was further washed with water (100 mL) and dried over sodium sulfate. The solvent was removed and the residue was mixed with ether (50 mL) and stirred for 0.5 h. The solid was filtered and dried to give N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide 5 as a light yellow solid. Yield: 1.26 g, 87.2%.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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